3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
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Overview
Description
3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound with a molecular formula of C19H12BrN3O3S and a molecular weight of 442.294 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-bromophenyl derivatives: Compounds with similar bromophenyl groups but different core structures.
Thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with the same core but different substituents on the phenyl ring.
Uniqueness
3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry. Its structure allows for various chemical modifications, making it a versatile compound for scientific exploration .
Properties
CAS No. |
606949-86-4 |
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Molecular Formula |
C19H12BrN3O3S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[3-[(E)-[2-(4-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12BrN3O3S/c1-11(24)26-15-4-2-3-12(9-15)10-16-18(25)23-19(27-16)21-17(22-23)13-5-7-14(20)8-6-13/h2-10H,1H3/b16-10+ |
InChI Key |
QLDGDLMCFOVESF-MHWRWJLKSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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